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Compound of Interest

2-Methoxy-5-(2-
Compound Name:

methylphenyl)benzaldehyde
CAS No.: 355374-47-9

Cat. No.: B2761015

Get Quote

Molecular Architecture & Significance

This compound represents a sterically congested biaryl system synthesized via Suzuki-Miyaura
cross-coupling.[1] Its structural core combines an electron-rich anisole ring with an electron-
withdrawing formyl group, linked to an ortho-substituted phenyl ring.

o |[UPAC Name: 2-Methoxy-5-(2-methylphenyl)benzaldehyde
e Molecular Formula: CisH1402
¢ Molecular Weight: 226.27 g/mol

+ Key Feature: The ortho-methyl group on the pendant phenyl ring induces a dihedral twist
(approx. 50-60°) relative to the benzaldehyde core. This steric clash disrupts

-conjugation between the rings, distinctively influencing the NMR chemical shifts compared
to planar biaryls.
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Synthesis: The Origin of the Sample

To ensure the NMR data discussed below correlates with a high-purity sample, the following
validated synthesis protocol is recommended. This route minimizes de-halogenated byproducts
that complicate the aromatic region.

Protocol: Pd-Catalyzed Suzuki Coupling
Reaction: 5-Bromo-2-methoxybenzaldehyde + 2-Methylphenylboronic acid

Product

e Reagents:

[¢]

Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 eq)

[¢]

Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)

o

Catalyst: Pd(dppf)Clz[2]-CH2CIz (3 mol%) — Chosen for stability against steric bulk.

o

Base: K2COs (2.0 M ag. solution, 3.0 eq)

[¢]

Solvent: 1,4-Dioxane (degassed)
o Workflow:

o Charge reaction vessel with aryl halide, boronic acid, and Pd catalyst.[1]

o

Evacuate and backfill with N2 (3 cycles) to remove O:z (prevents homocoupling).

[¢]

Add degassed dioxane and aqueous base.

Heat to 90°C for 4 hours.

[¢]

o

Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine.

o

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

1H NMR Spectroscopy (400 MHz, CDCIs)
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Spectral Logic & Assignment

The proton spectrum is defined by three distinct non-aromatic singlets and a complex aromatic
region. The ortho-methyl group on the biaryl substituent serves as a critical diagnostic handle.

Diagnastic Signals (Non-Aromatic)
Shift (
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e ring.

Aromatic Region (6.9 — 8.0 ppm)

The aromatic protons display an ABC pattern (benzaldehyde ring) and an ABCD pattern (o-tolyl
ring).
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» H-6 (Benzaldehyde Ring):
(d,
Hz).

o Reasoning: Most deshielded aromatic proton due to the ortho position to the electron-
withdrawing aldehyde (—CHO) and meta to the biaryl axis.

e H-4 (Benzaldehyde Ring):

(dd,

Hz).

o Reasoning: Para to the aldehyde.[3] Shows coupling to H-3 and H-6.
e H-3 (Benzaldehyde Ring):

(d,

Hz).

o Reasoning: Shielded by the ortho-methoxy group (+M effect).
e o-Tolyl Protons:

(m, 4H).

o Reasoning: These protons appear as a multiplet. The steric twist prevents effective
conjugation, keeping these shifts typical of an isolated alkyl-benzene, slightly shielded by
the benzaldehyde ring current.

Visual Assignment Workflow
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Figure 1: Logical flow for assigning 1H NMR signals based on electronic environments.

13C NMR Spectroscopy (100 MHz, CDCIs)

The Carbon-13 spectrum provides confirmation of the carbon skeleton, particularly the
quaternary carbons at the biaryl junction.

Key Chemical Shifts
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Structural Validation: Distinguishing Isomers

A common pitfall in Suzuki couplings of poly-substituted benzenes is regio-isomerism (if the

starting material was ambiguous) or protodeboronation (yielding the non-coupled product).

Self-Validating Checks

e NOE (Nuclear Overhauser Effect) Experiment:
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o Irradiate the -OCHs singlet (3.98 ppm).

o Result: You must observe an enhancement of the H-3 doublet (approx 7.05 ppm) and the
Aldehyde proton (10.45 ppm).

o Interpretation: This confirms the methoxy is ortho to the aldehyde (position 2) and H-3.

o HMBC (Heteronuclear Multiple Bond Correlation):

o Look for a correlation between the Ar-CHs protons (2.28 ppm) and the quaternary carbon
of the biaryl junction (C-1' of the tolyl ring).

o Crucial Check: The Ar-CHs should NOT correlate with the aldehyde carbonyl carbon. If it
does, the coupling occurred at the wrong position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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